molecular formula C11H10ClN3 B8471774 5-Benzyl-4-chloropyrimidine-2-ylamine

5-Benzyl-4-chloropyrimidine-2-ylamine

Cat. No.: B8471774
M. Wt: 219.67 g/mol
InChI Key: QKOJJWMXCCQJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4-chloropyrimidine-2-ylamine is a substituted pyrimidine derivative characterized by a benzyl group at position 5, a chlorine atom at position 4, and an amine (-NH2) group at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural similarity to nucleic acid bases. This compound is hypothesized to serve as a key intermediate in the synthesis of kinase inhibitors or antiviral agents, though specific applications require further experimental validation.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

5-benzyl-4-chloropyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15)

InChI Key

QKOJJWMXCCQJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(N=C2Cl)N

Origin of Product

United States

Comparison with Similar Compounds

(i) 5-(Benzyloxy)-2,4-dichloropyrimidine (CAS 91183-17-4)

  • Substituents : Benzyloxy (-OCH2C6H5) at position 5, chlorine atoms at positions 2 and 4 .
  • Molecular Formula : C11H8Cl2N2O.
  • Molecular Weight : 255.103 g/mol.
  • Reactivity : The benzyloxy group acts as a leaving group, facilitating nucleophilic substitution at position 5. The dichloro configuration allows sequential functionalization at positions 2 and 6.
  • Applications : Used in multi-step syntheses of agrochemicals or antiviral compounds due to its versatile substitution sites .

(ii) 5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)

  • Substituents : Benzyloxy at position 5 and chlorine at position 4 .
  • Molecular Formula : C11H9ClN2O.
  • Molecular Weight : 220.654 g/mol.
  • Reactivity : The single chlorine atom at position 4 directs electrophilic substitution, while the benzyloxy group can be deprotected to yield hydroxylated intermediates.
  • Applications : A high-purity intermediate in pharmaceutical synthesis, particularly for anticancer agents .

(iii) This compound

  • Substituents : Benzyl (-CH2C6H5) at position 5, chlorine at position 4, and amine at position 2.
  • Molecular Formula : C11H10ClN3 (theoretical).
  • Molecular Weight : ~219.67 g/mol (calculated).
  • Reactivity : The amine group enables participation in coupling reactions (e.g., amide bond formation) and enhances nucleophilicity at position 2. The benzyl group stabilizes the ring system against metabolic degradation.
  • Applications : Likely employed in targeted drug design, leveraging the amine for bioactive moiety conjugation.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-(Benzyloxy)-2,4-dichloropyrimidine 91183-17-4 C11H8Cl2N2O 255.10 5-OBzl, 2-Cl, 4-Cl Agrochemicals, antiviral agents
5-(Benzyloxy)-4-chloropyrimidine 91063-23-9 C11H9ClN2O 220.65 5-OBzl, 4-Cl Anticancer intermediates
This compound - C11H10ClN3 ~219.67 5-Bzl, 4-Cl, 2-NH2 Kinase inhibitors (hypothesized)

Key Research Findings

  • Substituent Impact on Reactivity : The benzyl group in this compound offers greater stability compared to benzyloxy derivatives, which are prone to hydrolysis .
  • Biological Activity : Amine-containing pyrimidines often exhibit enhanced binding to biological targets (e.g., ATP-binding pockets in kinases) compared to halogenated analogs.
  • Synthetic Flexibility: The dichloro derivative (CAS 91183-17-4) allows sequential functionalization, whereas the mono-chloro derivative (CAS 91063-23-9) is more selective in reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.